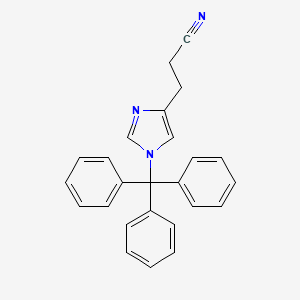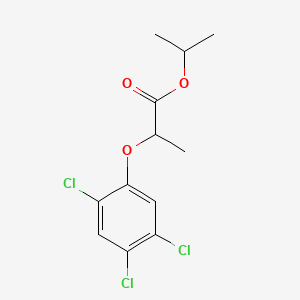
Isopropyl 2-(2,4,5-trichlorophenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C12H13Cl3O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by its high boiling point of 360.6ºC at 760 mmHg and a density of 1.319 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: 2-(2,4,5-Trichlorophenoxy)propionic acid.
Reduction: 2-(2,4,5-Trichlorophenoxy)propanol.
Substitution: Various chlorinated derivatives depending on the halogen used.
Applications De Recherche Scientifique
Isopropyl 2-(2,4,5-trichlorophenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mécanisme D'action
The mechanism of action of isopropyl 2-(2,4,5-trichlorophenoxy)propionate involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. This herbicidal activity is due to the disruption of normal cellular processes and the induction of abnormal growth patterns .
Comparaison Avec Des Composés Similaires
Isopropyl 2-(2,4,5-trichlorophenoxy)propionate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar growth-regulating properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with a similar mechanism of action but different structural properties.
Fenoprop (2,4,5-TP): An analog of 2,4,5-T with a propionate group instead of an acetic acid side chain.
The uniqueness of this compound lies in its specific ester group, which influences its physical and chemical properties, making it suitable for particular applications in agriculture and research .
Propriétés
Numéro CAS |
51550-58-4 |
|---|---|
Formule moléculaire |
C12H13Cl3O3 |
Poids moléculaire |
311.6 g/mol |
Nom IUPAC |
propan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C12H13Cl3O3/c1-6(2)17-12(16)7(3)18-11-5-9(14)8(13)4-10(11)15/h4-7H,1-3H3 |
Clé InChI |
HVUJPGRBJNSQCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


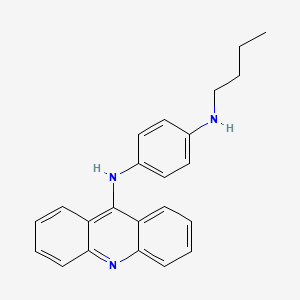
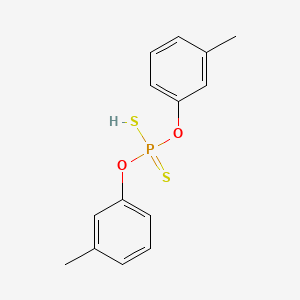
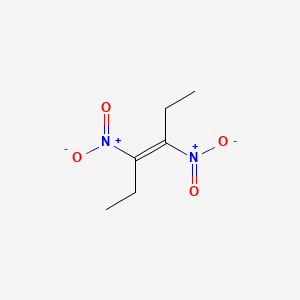
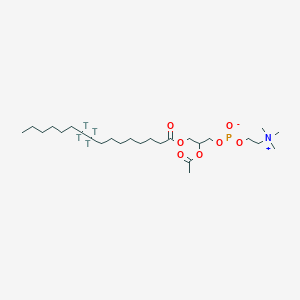
![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
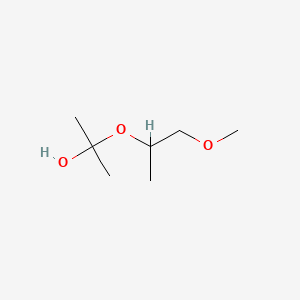
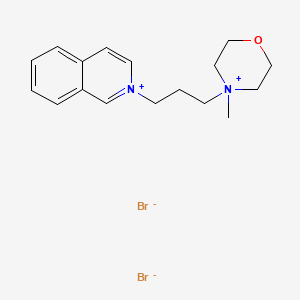
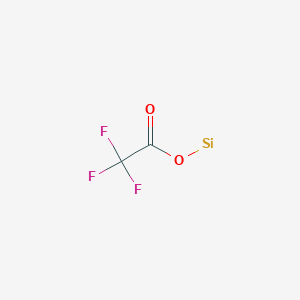
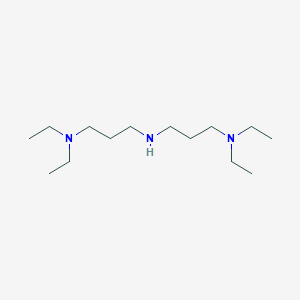
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
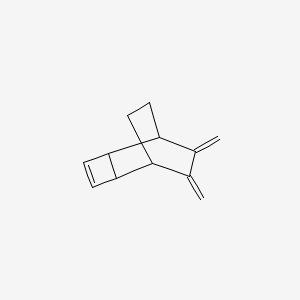
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
